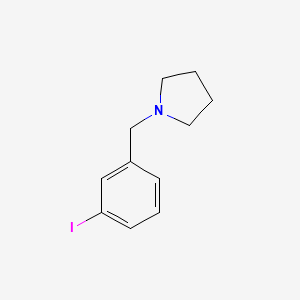

1-(3-Iodobenzyl)pyrrolidine

説明

The compound "1-(3-Iodobenzyl)pyrrolidine" is not directly mentioned in the provided papers. However, the papers discuss various pyrrolidine derivatives and their synthesis, which can provide insights into the general class of compounds to which "1-(3-Iodobenzyl)pyrrolidine" belongs. Pyrrolidine derivatives are known for their potential pharmacological activities and are often explored for their anti-inflammatory, analgesic, and bioactive properties .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve different strategies. One approach is the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, which introduces iodine at the 3-position of the pyrrolidine ring . Another method described involves starting from chiral pyrrolidinones and involves protecting groups and stereochemical control to obtain chiral 3-substituted pyrrolidines . These methods highlight the versatility in synthesizing substituted pyrrolidines, which could be applicable to the synthesis of "1-(3-Iodobenzyl)pyrrolidine".

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . These techniques allow for the determination of the molecular conformation, stereochemistry, and the presence of functional groups. For instance, X-ray crystallography has been used to determine the conformation of nootropic agents based on the pyrrolidine structure .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. The presence of substituents such as iodine can make them suitable for further functionalization. For example, the iodine substituent can be used in cross-coupling reactions to introduce other groups . The reactivity of these compounds can be influenced by the nature of the substituents and the protecting groups used during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrrolidine ring. The introduction of bulky groups can affect the compound's lipophilicity and, consequently, its biological activity . Theoretical calculations, such as density functional theory (DFT), can be used to predict the physicochemical properties and reactivity of these molecules . Additionally, the crystal structure can provide information on the intermolecular interactions that may influence the compound's properties .

科学的研究の応用

- Application Summary : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a versatile scaffold for creating biologically active compounds .

- Methods of Application : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

- Results or Outcomes : The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .

Pyrrolidine and Pyrrole in Therapeutic Applications

- Application Summary : Pyrrole and pyrrolidine analogs have diverse therapeutic applications. They are used as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

- Methods of Application : The methods of application vary depending on the specific therapeutic use. For instance, as antibiotics, these compounds could be administered orally or intravenously. As fungicides, they could be applied topically or used in agricultural settings .

- Results or Outcomes : The outcomes also vary depending on the specific therapeutic use. For instance, as antibiotics, these compounds could help treat bacterial infections. As fungicides, they could help control fungal growth .

Pyrrolidine-2,5-dione in Drug Discovery

- Application Summary : Pyrrolidine-2,5-dione is a versatile scaffold used in the synthesis of bioactive compounds . For example, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .

- Methods of Application : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

- Results or Outcomes : The outcomes vary depending on the specific therapeutic use. For instance, as inhibitors of carbonic anhydrase, these compounds could help treat diseases associated with these enzymes .

Safety And Hazards

将来の方向性

Pyrrolidine derivatives, including 1-(3-Iodobenzyl)pyrrolidine, are of great interest in drug discovery due to their versatile scaffold for novel biologically active compounds . The possibility to efficiently explore the pharmacophore space due to sp³-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring are some of the factors enhancing this interest . This suggests that 1-(3-Iodobenzyl)pyrrolidine and similar compounds could have promising future applications in the development of new drugs with different biological profiles .

特性

IUPAC Name |

1-[(3-iodophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFZIRZPTAFNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594623 | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Iodobenzyl)pyrrolidine | |

CAS RN |

884507-44-2 | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884507-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3-Iodophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。